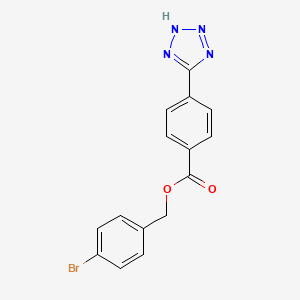![molecular formula C20H20N2O B12537427 1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole CAS No. 654653-21-1](/img/structure/B12537427.png)
1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol es un complejo compuesto orgánico con una estructura única que combina un anillo de imidazol con grupos fenilo y prop-2-en-1-il.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra los siguientes pasos:
Formación del anillo de imidazol: Esto se puede lograr mediante la condensación de glioxal, formaldehído y amoníaco o aminas primarias en condiciones ácidas.
Introducción del grupo fenilo: Este paso a menudo involucra una reacción de alquilación de Friedel-Crafts utilizando benceno y un haluro de alquilo apropiado.
Adición del grupo prop-2-en-1-il: Esto se puede hacer a través de una reacción de sustitución nucleofílica usando un haluro de alilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados de imidazol reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo alilo, utilizando reactivos como hidruro de sodio o diisopropilamida de litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperatura ambiente o temperaturas elevadas.
Sustitución: Hidruro de sodio, diisopropilamida de litio, solventes apróticos como dimetilsulfóxido.
Principales Productos
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados de imidazol reducidos.
Sustitución: Diversos derivados de imidazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, reduciendo así la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
1-Feniletiliimidazol: Carece del grupo prop-2-en-1-il, lo que lo hace menos versátil en ciertas reacciones.
4-[(Prop-2-en-1-il)oxi]feniliimidazol: Carece del grupo feniletil, lo que puede afectar su afinidad de unión a ciertos objetivos.
Unicidad
1-[(1S)-1-Feniletil]-5-{4-[(prop-2-en-1-il)oxi]fenil}-1H-imidazol es único debido a su combinación de grupos funcionales, lo que le permite participar en una amplia gama de reacciones químicas e interactuar con varios objetivos biológicos. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
654653-21-1 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-[(1S)-1-phenylethyl]-5-(4-prop-2-enoxyphenyl)imidazole |
InChI |
InChI=1S/C20H20N2O/c1-3-13-23-19-11-9-18(10-12-19)20-14-21-15-22(20)16(2)17-7-5-4-6-8-17/h3-12,14-16H,1,13H2,2H3/t16-/m0/s1 |
Clave InChI |
WHHZWXAKQRHXAB-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C3=CC=C(C=C3)OCC=C |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC=C2C3=CC=C(C=C3)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
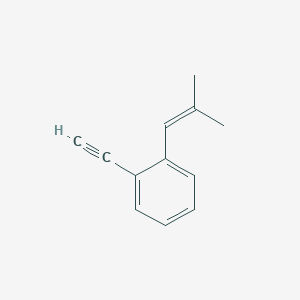
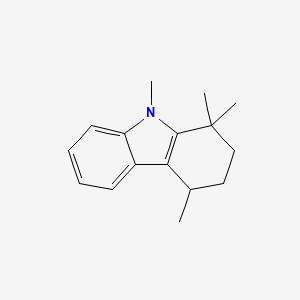
![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
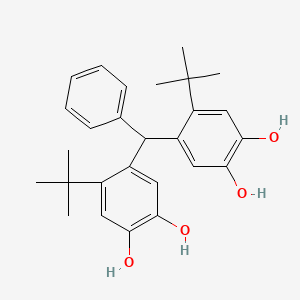

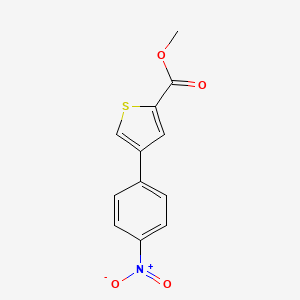
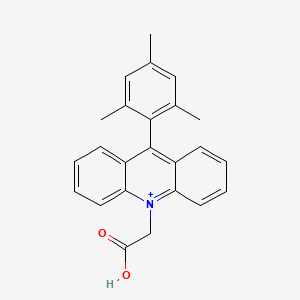


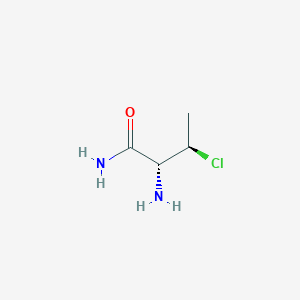
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
